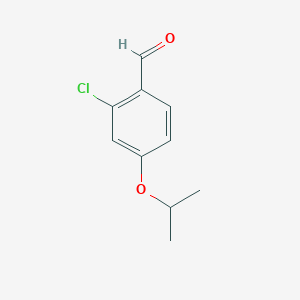

2-Chloro-4-isopropoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated benzaldehydes is not explicitly detailed in the provided papers. However, the synthesis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde is described as a solid-state reaction, which is solvent-free and considered a green synthesis . This suggests that similar green chemistry approaches could potentially be applied to the synthesis of this compound.

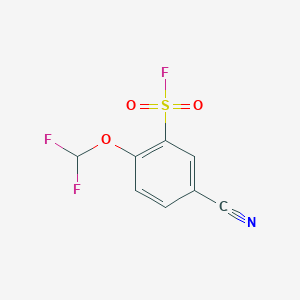

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be complex, with the potential for multiple conformers as seen in the case of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde . The position of the chlorine atom and the substituents on the benzaldehyde ring can significantly affect the molecular conformation and, consequently, the physical and chemical properties of the compound.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of this compound. However, chlorinated benzaldehydes are known to participate in various chemical reactions, including dimerization facilitated by hydrogen bonding, as observed in the vibrational spectral features of the compounds studied . Such reactivity could be expected for this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes can be inferred from the vibrational modes and ab initio studies. For example, strong hydrogen bonding is indicated by the absorption width of about 700 cm^(-1) for O-H stretching modes, with bond lengths in the range of 2.873-2.832 Å . The crystal growth and structural studies of a molecular complex involving a chlorinated benzaldehyde derivative reveal properties such as heat of fusion, entropy of fusion, and refractive index . These studies suggest that this compound may exhibit similar properties, including strong hydrogen bonding and specific crystallographic characteristics.

Applications De Recherche Scientifique

Gas-Liquid Chromatography

2-Chloro-4-isopropoxybenzaldehyde and similar compounds are studied for their chromatographic properties. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes using non-polar SE-30 capillary columns in gas-liquid chromatography, emphasizing the significance of substitution positions on retention behavior (Korhonen & Knuutinen, 1984).

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for various compounds. Knapkiewicz et al. (2012) used 2-isopropoxybenzaldehyde in a nitration process to produce 2-isopropoxy-5-nitrobenzaldehyde, a key component in synthesizing Hoveyda–Grubbs metathesis catalysts using continuous flow chemistry (Knapkiewicz et al., 2012).

Electrocatalysis

This compound derivatives like dihydroxybenzaldehydes have been investigated for their electrocatalytic activities. Pariente et al. (1996) studied the electrooxidation of NADH using films derived from dihydroxybenzaldehyde isomers, exploring their potential in biosensor design (Pariente et al., 1996).

Organic Chemistry Research

In organic chemistry, derivatives of this compound play a role in various syntheses and reactions. For instance, Kokubo et al. (1999) demonstrated the use of 2-hydroxybenzaldehydes in reactions with alkynes, alkenes, and allenes, indicating the versatility of these compounds in organic synthesis (Kokubo et al., 1999).

Crystallography and Material Science

In the field of crystallography and materials science, chlorinated benzaldehydes similar to this compound are utilized. Wang et al. (2011) synthesized hydrazone compounds using chlorinated hydroxybenzaldehydes, which were characterized by X-ray crystallography (Wang et al., 2011).

Solution Thermodynamics

The solubility and solution thermodynamics of compounds like this compound are also areas of research. Jian Wang et al. (2017) studied the solubility of 4-hydroxybenzaldehyde in various organic solvents, providing essential data for purification and optimization processes (Jian Wang et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the synthesis of various pesticides, dyes, and pharmaceuticals .

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, including dna binding .

Biochemical Pathways

Similar compounds have been shown to interact with dna and potentially affect various biochemical pathways .

Pharmacokinetics

It is known that similar compounds have various pharmacokinetic properties that can impact their bioavailability .

Result of Action

Similar compounds have been shown to have various effects, including antiproliferative activity .

Propriétés

IUPAC Name |

2-chloro-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYLGMZJXPCPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289064-60-3 |

Source

|

| Record name | 2-chloro-4-(propan-2-yloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)